N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide
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Description
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Biological Activity
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide is a compound of interest due to its unique structural features and potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C15H12
- Molecular Weight : 192.26 g/mol
- IUPAC Name : tricyclo[9.4.0.03-8]pentadeca-1(15)-3-5-7-9-11-13-heptaene
- PubChem CID : 67492
This compound exhibits several biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as phospholipase A2 (PLA2) which is involved in inflammatory processes and membrane phospholipid metabolism .
- Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, reducing oxidative stress in cellular models.
- Antimicrobial Activity : It has displayed activity against certain bacterial strains in vitro, suggesting potential use in treating infections.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits PLA2 activity | |
Antioxidant | Reduces oxidative stress | Preliminary studies |
Antimicrobial | Active against specific bacterial strains | In vitro studies |
Case Studies
-
Case Study on Inflammatory Response :
In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to controls. This suggests its potential as an anti-inflammatory agent. -
Antimicrobial Efficacy :
A series of experiments conducted on various bacterial strains revealed that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Research Findings
Recent research highlights the multifaceted nature of this compound's biological activity:
- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics in biological systems.
- Toxicological Profile : Initial toxicological assessments indicate a low toxicity profile at therapeutic doses.
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide |
InChI |
InChI=1S/C19H21NO2/c1-13(21)20-12-17-10-15-6-4-3-5-14(15)9-16-7-8-18(22-2)11-19(16)17/h3-8,11,17H,9-10,12H2,1-2H3,(H,20,21) |
InChI Key |
PQZZGTZTKGECDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.